Copper(I) thiocyanate

Description

Structure

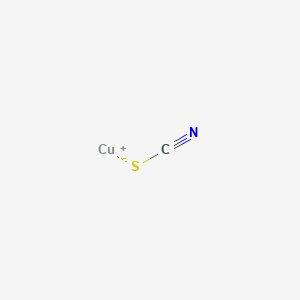

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper(1+);thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKZMQQDCHTNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSCN, CCuNS | |

| Record name | copper(I) thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprous thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1111-67-7 | |

| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Copper(I) thiocyanate crystal structure and polymorphs

A Comprehensive Technical Guide to the Crystal Structure and Polymorphs of Copper(I) Thiocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state chemistry of key compounds is paramount. This compound (CuSCN), a versatile coordination polymer, has garnered significant interest for its applications ranging from a hole transport layer in photovoltaic devices to a precursor in the synthesis of various thiocyanate salts.[1] This technical guide provides an in-depth exploration of the crystal structure and polymorphic forms of CuSCN, complete with detailed crystallographic data, experimental protocols for synthesis, and a visualization of the polymorphic relationships.

Crystal Structure and Polymorphs of CuSCN

This compound is known to exist in at least two distinct polymorphic forms: the α-phase and the β-phase.[2] The β-phase is generally considered to be the more thermodynamically stable form under ambient conditions.[3] Both polymorphs feature copper(I) ions in a tetrahedral coordination environment, bonded to one nitrogen atom and three sulfur atoms from the bridging thiocyanate ligands.[4]

α-Copper(I) Thiocyanate (α-CuSCN)

The α-polymorph of CuSCN possesses an orthorhombic crystal structure.[2][5] This phase is less commonly observed and can be influenced by the choice of solvent during synthesis.[1]

β-Copper(I) Thiocyanate (β-CuSCN)

The more stable β-polymorph crystallizes in the trigonal (rhombohedral) system.[4] Thin films of CuSCN prepared for electronic applications typically exhibit the β-phase structure.[6]

Crystallographic Data

The following table summarizes the key crystallographic data for the α and β polymorphs of this compound for easy comparison.

| Parameter | α-CuSCN | β-CuSCN |

| Crystal System | Orthorhombic | Trigonal (Rhombohedral) |

| Space Group | Pbca (No. 61) | R3m (No. 160) |

| Lattice Parameters | ||

| a | 6.66 Å[5] | 3.85 Å[4] |

| b | 7.22 Å[5] | 3.85 Å[4] |

| c | 11.00 Å[5] | 16.44 Å[4] |

| α | 90.00°[5] | 90.00°[4] |

| β | 90.00°[5] | 90.00°[4] |

| γ | 90.00°[5] | 120.00°[4] |

| Unit Cell Volume | 529.28 ų[5] | 211.44 ų[4] |

| Formula Units (Z) | 8 | 3 |

| Atomic Coordinates | See Note 1 | See Note 2 |

Note 1: The atomic coordinates for α-CuSCN (Pbca) are reported as follows: Cu (0.6363, 0.8439, 0.3159), S (0.1738, 0.3825, 0.7835), C (0.6397, 0.2046, 0.9218), and N (0.3820, 0.7319, 0.9806).[5] Note 2: The atomic coordinates for β-CuSCN (R3m) are reported as follows: Cu (2/3, 1/3, 0.3332), S (2/3, 1/3, 0.0445), C (2/3, 1/3, 0.1458), and N (2/3, 1/3, 0.2172).[4]

Experimental Protocols

The synthesis of phase-pure CuSCN polymorphs is highly dependent on the chosen methodology and solvent system. The following protocols provide a general guideline for the preparation of CuSCN, with an emphasis on obtaining the more stable β-phase.

Synthesis of β-CuSCN via Solution Precipitation

This method is a common laboratory-scale synthesis for producing β-CuSCN powder.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium thiocyanate (KSCN)

-

Sodium thiosulfate (Na₂S₂O₃) or sulfurous acid (H₂SO₃) as a reducing agent

-

Deionized water

Procedure:

-

Prepare a dilute aqueous solution of copper(II) sulfate.

-

Add a reducing agent, such as sodium thiosulfate solution or sulfurous acid, to the copper(II) sulfate solution to reduce Cu²⁺ to Cu⁺.

-

Slowly add a stoichiometric amount of potassium thiocyanate solution to the reduced copper solution while stirring continuously.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the resulting white powder under vacuum or at a low temperature to obtain β-CuSCN.

Deposition of β-CuSCN Thin Films

For applications in electronics, thin films of β-CuSCN are often required. Solution-based deposition techniques are commonly employed.

Materials:

-

This compound powder

-

Solvent (e.g., diethyl sulfide, dipropyl sulfide, or a solution of aqueous ammonia)[7]

-

Substrate (e.g., ITO-coated glass)

Procedure (Spin-Coating Example):

-

Prepare a solution of CuSCN in a suitable solvent. The concentration will depend on the desired film thickness.

-

Thoroughly clean the substrate using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

-

Dispense the CuSCN solution onto the center of the substrate.

-

Spin-coat the solution at a specific speed and for a set duration to achieve a uniform film. The spinning parameters will need to be optimized based on the solution viscosity and desired thickness.

-

Anneal the coated substrate at a moderate temperature (e.g., 80-100 °C) to remove the solvent and improve the crystallinity of the film.[8]

-

Characterize the resulting film using techniques such as X-ray diffraction (XRD) to confirm the β-phase crystal structure.[9]

Polymorphic Relationships and Phase Transitions

The relationship between the α and β polymorphs of CuSCN is primarily influenced by pressure. The β-phase is the stable form at ambient pressure. High pressure can induce a reversible phase transition from the β-phase to the α-phase.

Characterization of CuSCN Polymorphs

X-ray diffraction (XRD) is the primary technique for identifying and distinguishing between the different polymorphs of CuSCN. The diffraction patterns of the α and β phases exhibit distinct sets of peaks corresponding to their unique crystal lattices.[1][10] Raman spectroscopy can also be utilized to differentiate between the two forms.[1] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be employed to study phase transitions.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. resources.rigaku.com [resources.rigaku.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Band Structure of Copper Thiocyanate (CuSCN)

Abstract

Copper(I) thiocyanate (CuSCN) is a prominent p-type wide-bandgap semiconductor with significant potential in various optoelectronic applications, including solar cells and light-emitting diodes. A thorough understanding of its electronic band structure is paramount for optimizing device performance. This technical guide provides a comprehensive overview of the electronic properties of CuSCN, amalgamating theoretical and experimental findings. We present key quantitative data in structured tables, detail the methodologies of crucial experiments, and visualize fundamental concepts and workflows using Graphviz diagrams.

Introduction

Copper thiocyanate is a coordination polymer that exists in two primary polymorphic forms, the more stable hexagonal β-phase and the α-phase.[1] Its wide bandgap, typically reported in the range of 3.6 to 3.9 eV from experimental measurements, allows for high optical transparency, a desirable characteristic for hole-transporting layers in photovoltaic devices.[2][3][4] This guide focuses on the electronic band structure of the more common β-CuSCN.

Electronic Band Structure

The electronic band structure of a material dictates its electrical and optical properties. For β-CuSCN, both theoretical calculations and experimental measurements have been employed to elucidate its key features.

Theoretical Framework

Density Functional Theory (DFT) is the primary computational tool used to model the electronic band structure of CuSCN.[1][5] Different exchange-correlation functionals, such as the Generalized Gradient Approximation (GGA) and screened hybrid functionals (HSE06), have been utilized.[1][5] While GGA calculations often underestimate the bandgap, HSE06 provides results in closer agreement with experimental data.[5]

Theoretical studies predict that β-CuSCN is an indirect bandgap semiconductor.[1][5] The valence band maximum (VBM) is located at the Γ point of the Brillouin zone, while the conduction band minimum (CBM) is at the K point.[1][5] The VBM is predominantly composed of hybridized Cu 3d and S 3p orbitals.[5] In contrast, the CBM is mainly derived from the antibonding π* states of the cyanide (CN) group, specifically from C 2p and N 2p orbitals.[5]

Experimental Observations

Experimental techniques provide crucial validation for theoretical models. Optical absorption spectroscopy is widely used to determine the bandgap, while photoelectron spectroscopies are employed to probe the valence and conduction band edges.

Experimental evidence regarding the direct or indirect nature of the bandgap is not entirely conclusive.[6] Tauc analysis of optical absorption spectra has yielded values for both indirect (around 3.5 eV) and direct (around 3.9 eV) transitions.[6][7] Photoelectron spectroscopy (PES) and inverse photoemission spectroscopy (IPES) have been used to measure the VBM and CBM, respectively, reporting a bandgap of 3.65 eV.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the electronic band structure of CuSCN from various sources.

| Parameter | Theoretical Value (DFT-GGA) | Theoretical Value (DFT-HSE06) | Experimental Value | Reference(s) |

| Bandgap (Eg) | 2.03 - 2.35 eV | 3.38 eV | 3.5 - 3.9 eV | [1][3][7] |

| Bandgap Type | Indirect | Indirect | Indirect/Direct | [1][7] |

| Valence Band Maximum (VBM) Location | Γ-point | Γ-point | - | [1][5] |

| Conduction Band Minimum (CBM) Location | K-point | K-point | - | [1][5] |

Table 1: Summary of CuSCN Band Structure Parameters.

| Experimental Technique | Parameter Measured | Reported Value | Reference(s) |

| Optical Absorption (UV-Vis) | Bandgap (Eg) | 3.6 - 3.9 eV | [3] |

| Photoelectron Spectroscopy (PES/XPS/UPS) | Valence Band Maximum (VBM) | 0.40 eV below Fermi Level | [8] |

| Inverse Photoemission Spectroscopy (IPES) | Conduction Band Minimum (CBM) | -2.5 eV | [7] |

| Hall Effect Measurements | Hole Concentration | up to 3 x 10¹⁸ cm⁻³ (Cl-doped) | [2] |

Table 2: Experimentally Determined Electronic Properties of CuSCN.

| Parameter | Value | Reference(s) |

| Electron Effective Mass (m_e) | Comparable to or larger than hole effective mass | [1] |

| Heavy Hole Effective Mass (m_hh) in ab-plane | ~2 m₀ | [6] |

| Light Hole Effective Mass (m_lh*) in ab-plane | ~0.5 m₀ | [6] |

| Heavy/Light Hole Effective Mass along c-axis | ~0.8 m₀ | [6] |

Table 3: Effective Masses of Charge Carriers in β-CuSCN. (Note: m₀ is the free electron mass)

Experimental Protocols

Photoelectron Spectroscopy (XPS and UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to determine the elemental composition, chemical states, and electronic structure of materials.

Methodology:

-

Sample Preparation: A thin film of CuSCN is deposited on a conductive substrate (e.g., Si⁺⁺ or gold) via methods like spin-coating or drop-casting.[9][10] The sample is then introduced into an ultra-high vacuum (UHV) chamber.

-

Photon Source: For XPS, a monochromatic X-ray source (e.g., Al Kα, ħω = 1486.7 eV) is used.[11] For UPS, a UV lamp (e.g., He I, ħω = 21.2 eV) is employed.[11]

-

Photoelectron Emission: The incident photons excite core-level (XPS) or valence-level (UPS) electrons, causing them to be emitted from the sample surface.

-

Electron Energy Analysis: A hemispherical electron analyzer measures the kinetic energy of the emitted photoelectrons.[11]

-

Data Analysis:

-

The binding energy of the electrons is calculated by subtracting the measured kinetic energy from the incident photon energy.

-

XPS core-level spectra are used to identify the elements present and their chemical bonding states.[9]

-

The UPS spectrum provides information about the valence band structure. The valence band maximum (VBM) is determined from the leading edge of the valence band spectrum.[8] The work function can be determined from the secondary electron cutoff.[10]

-

Optical Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to determine the optical bandgap of semiconductor materials.

Methodology:

-

Sample Preparation: A thin film of CuSCN is deposited on a transparent substrate, such as quartz or glass.[2][3]

-

Measurement: The absorbance or transmittance of the film is measured over a range of wavelengths (e.g., 300-800 nm) using a spectrophotometer.[3]

-

Data Analysis (Tauc Plot):

-

The absorption coefficient (α) is calculated from the absorbance data.

-

A Tauc plot is generated by plotting (αhν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap, n=1/2 for an indirect bandgap).

-

The optical bandgap (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)ⁿ = 0).[3]

-

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of materials.

Methodology:

-

Structural Input: The crystal structure of β-CuSCN (hexagonal) is used as the input. This includes lattice parameters and atomic positions.[1]

-

Computational Code: A DFT code such as CASTEP or SIESTA is used for the calculations.[1][12]

-

Exchange-Correlation Functional: An appropriate exchange-correlation functional is chosen, such as GGA (e.g., PBE) or a hybrid functional (e.g., HSE06).[1][5]

-

Calculation Parameters: Key parameters like the plane-wave cutoff energy and the k-point mesh for Brillouin zone integration are set.[5]

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until the electron density and total energy converge.

-

Band Structure and Density of States (DOS) Calculation: Once the ground state is found, the electronic band structure along high-symmetry directions in the Brillouin zone and the density of states are calculated.[1]

Visualizations

Caption: Experimental workflow for Photoelectron Spectroscopy (PES).

Caption: Workflow for DFT-based band structure calculations.

Conclusion

The electronic band structure of CuSCN is characterized by a wide, likely indirect, bandgap. The valence band maximum is primarily composed of Cu 3d and S 3p states, while the conduction band minimum is dominated by C and N 2p antibonding states. While theoretical calculations provide a fundamental understanding, experimental measurements are crucial for determining precise values for the bandgap and band edge positions. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this promising p-type semiconductor, enabling a deeper understanding of its properties and facilitating the design of more efficient optoelectronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorine-Infused Wide-Band Gap p-CuSCN/n-GaN Heterojunction Ultraviolet-Light Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Theoretical Study of Abnormal Thermal Expansion of CuSCN and Effect on Electronic Structure [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

Optical properties of thin film Copper(I) thiocyanate

An In-depth Technical Guide on the Optical Properties of Thin Film Copper(I) Thiocyanate

Introduction

This compound (CuSCN) is a p-type semiconductor that has garnered significant interest within the research and development community, particularly for its applications in optoelectronic devices.[1] Its appeal stems from a unique combination of properties: a wide band gap, high optical transparency in the visible spectrum, and considerable hole mobility.[1][2] These characteristics make it an excellent candidate for use as a hole transport layer (HTL) in devices such as perovskite solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors.[2] The ability to deposit CuSCN as a thin film through various solution-based and vacuum techniques further enhances its versatility and potential for scalable manufacturing.[2]

This technical guide provides a comprehensive overview of the core optical properties of CuSCN thin films. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental characteristics and fabrication of this promising material. The guide details experimental protocols for common deposition and characterization techniques, presents key quantitative optical data in a structured format, and illustrates the relationships between fabrication parameters and optical properties.

Experimental Protocols

The optical properties of CuSCN thin films are intrinsically linked to their method of preparation. The following sections detail the experimental protocols for the most common deposition and characterization techniques.

Deposition Techniques

1. Spin Coating

Spin coating is a widely used laboratory technique for producing uniform thin films on flat substrates.

-

Solution Preparation: A precursor solution is prepared by dissolving CuSCN powder in a suitable solvent. Diethyl sulfide (DES) is a commonly used solvent. The concentration of the solution is a critical parameter that influences the final film thickness.

-

Substrate Preparation: The substrate (e.g., glass, ITO-coated glass, or silicon wafer) is thoroughly cleaned to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential sonication in a series of solvents such as detergent, deionized water, acetone, and isopropanol. The substrate is then dried with a stream of nitrogen gas and often treated with UV-ozone or oxygen plasma to enhance its wettability.

-

Deposition Process:

-

The cleaned substrate is placed on the chuck of the spin coater and held in place by a vacuum.

-

A specific volume of the CuSCN precursor solution is dispensed onto the center of the substrate.

-

The spin coater is then rapidly accelerated to a set rotational speed, typically in the range of 1000-6000 rpm. The centrifugal force causes the solution to spread evenly across the substrate.

-

The substrate is spun for a predetermined duration (e.g., 30-60 seconds), during which the solvent evaporates, leaving behind a solid thin film of CuSCN.

-

-

Annealing: Following deposition, the film is typically annealed on a hotplate at a specific temperature (e.g., 80-100°C) for a set time (e.g., 10-15 minutes) to remove any residual solvent and improve the film's crystallinity and quality.

2. Doctor Blading

Doctor blading is a scalable deposition technique suitable for producing large-area thin films.

-

Slurry Preparation: A well-mixed slurry is prepared by suspending CuSCN particles in a solvent system that often includes binders and plasticizers to control the viscosity and film-forming properties.

-

Substrate Preparation: The substrate is cleaned using a similar procedure to that for spin coating.

-

Deposition Process:

-

The substrate is fixed on a flat surface.

-

A specific volume of the CuSCN slurry is placed in front of a "doctor blade," which is a straight, rigid blade.

-

The doctor blade is moved across the substrate at a constant speed and with a fixed gap between the blade and the substrate. This process spreads the slurry into a uniform wet film.

-

The wet film is then dried, often in a controlled environment, to evaporate the solvent and form the solid CuSCN thin film.

-

-

Annealing: Similar to spin-coated films, doctor-bladed films are often annealed to enhance their properties.

3. Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique carried out under high vacuum.

-

Source Preparation: High-purity CuSCN powder is placed in a resistive heating boat or crucible (e.g., made of tungsten or molybdenum) within a vacuum chamber.

-

Substrate Preparation: The substrate is cleaned and mounted in a holder within the vacuum chamber, positioned above the evaporation source.

-

Deposition Process:

-

The vacuum chamber is evacuated to a high vacuum, typically on the order of 10⁻⁶ Torr or lower, to minimize contamination and allow for a long mean free path for the evaporated particles.

-

An electric current is passed through the heating boat, causing the CuSCN powder to heat up and sublime or evaporate.

-

The vaporized CuSCN molecules travel in a straight line from the source to the substrate, where they condense to form a thin film.

-

The thickness of the deposited film is monitored in real-time using a quartz crystal microbalance (QCM).

-

-

Post-Deposition Treatment: Annealing may be performed post-deposition to improve the film's properties.

Characterization Techniques

1. UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for determining the transmittance, absorbance, and optical band gap of thin films.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used. The instrument consists of a light source (deuterium and tungsten-halogen lamps), a monochromator, a sample compartment, and a detector.

-

Sample Preparation: The CuSCN thin film is deposited on a transparent substrate, such as quartz, which has high transmittance in the UV and visible regions.

-

Measurement Procedure:

-

A baseline correction is performed using a blank substrate identical to the one used for the sample.

-

The substrate with the CuSCN thin film is placed in the sample beam path.

-

The transmittance and absorbance spectra are recorded over a specific wavelength range (e.g., 200-1100 nm).

-

-

Data Analysis: The optical band gap (Eg) can be determined from the absorbance data using a Tauc plot, where (αhν)² is plotted against photon energy (hν) for a direct band gap semiconductor. The linear portion of the plot is extrapolated to the energy axis to find the band gap.

2. Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a sensitive, non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films.

-

Instrumentation: A spectroscopic ellipsometer consists of a light source, a polarizer, a compensator (optional), a sample stage, an analyzer, and a detector.

-

Measurement Procedure:

-

A beam of polarized light is directed onto the surface of the CuSCN thin film at a specific angle of incidence.

-

The change in the polarization state of the light upon reflection from the film is measured by the analyzer and detector.

-

This measurement is performed over a range of wavelengths.

-

-

Data Analysis:

-

The experimental data (psi, Ψ, and delta, Δ) are fitted to an optical model that represents the thin film stack (e.g., substrate/CuSCN film/air).

-

The model typically uses a dispersion relation, such as the Cauchy or Tauc-Lorentz model, to describe the optical properties of the CuSCN film.

-

By fitting the model to the experimental data, the thickness of the film and its refractive index (n) and extinction coefficient (k) as a function of wavelength are determined.

-

Quantitative Data Presentation

The optical properties of CuSCN thin films are summarized in the following tables.

Table 1: Optical Band Gap of CuSCN Thin Films

| Deposition Method | Film Thickness | Direct Band Gap (eV) | Indirect Band Gap (eV) |

| Modified Chemical Bath Deposition | - | 3.9[3] | - |

| Successive Ionic Layer Adsorption and Reaction (SILAR) | 0.7 µm | 3.88[4] | 2.85[4] |

| Successive Ionic Layer Adsorption and Reaction (SILAR) | 0.9 µm | 3.6[4] | 2.6[4] |

| Thermal Deposition | ~30 nm | ~3.8 | - |

Table 2: Transmittance of Thermally Deposited CuSCN Thin Films

| Film Thickness | Wavelength Range (nm) | Transmittance (%) |

| ~20 nm | Visible-NIR | >80 |

| ~30 nm | Visible-NIR | >80 |

| ~100 nm | Visible-NIR | >80 |

| ~20 nm | 200-380 | Decreases with increasing thickness |

| ~100 nm | 200-380 | Lower than 20 nm film |

Note: Transmittance in the visible-NIR region for thermally deposited films is generally high, while it decreases in the UV region with increasing film thickness.[2]

Table 3: Refractive Index (n) and Extinction Coefficient (k) of Spin-Cast CuSCN Thin Film

| Wavelength (nm) | Photon Energy (eV) | Refractive Index (n) | Extinction Coefficient (k) |

| 300 | 4.13 | ~2.2 | ~0.6 |

| 400 | 3.10 | ~2.1 | ~0.1 |

| 500 | 2.48 | ~2.0 | ~0.0 |

| 600 | 2.07 | ~2.0 | ~0.0 |

| 700 | 1.77 | ~2.0 | ~0.0 |

| 800 | 1.55 | ~2.0 | ~0.0 |

Note: The values in this table are estimated from the graphical data presented for a spin-cast CuSCN film measured by variable angle spectroscopic ellipsometry.[5]

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preparation and characterization of CuSCN thin films.

Deposition Parameters and Optical Properties

The optical properties of CuSCN thin films are significantly influenced by various deposition parameters. The diagram below illustrates these key relationships.

Conclusion

This technical guide has provided a detailed overview of the optical properties of thin film this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this material. The key takeaways are the wide direct band gap of CuSCN, typically in the range of 3.6 to 3.9 eV, and its high transparency in the visible and near-infrared regions, making it an excellent material for transparent electronic applications.[2][3][4] The optical properties are highly dependent on the deposition method and subsequent processing steps, such as annealing, which can be tailored to optimize film quality and device performance. The provided workflows and relationship diagrams serve as a guide for understanding the critical parameters in the fabrication and characterization of CuSCN thin films. Further research into controlling and tuning these properties will continue to expand the applications of this versatile p-type semiconductor.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermally deposited copper( i ) thiocyanate thin film: an efficient and sustainable approach for the hole transport layer in perovskite solar cells - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00034J [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) Thiocyanate (CuSCN) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(I) thiocyanate (CuSCN) nanoparticles. CuSCN, a p-type semiconductor with a wide bandgap, has garnered significant interest for its potential applications in optoelectronic devices, catalysis, and biomedicine. This document details various synthesis methodologies, experimental protocols, and characterization techniques, presenting data in a structured format to facilitate comparison and replication.

Synthesis of CuSCN Nanoparticles

The properties of CuSCN nanoparticles, such as size, morphology, and optical characteristics, are highly dependent on the synthesis method employed. This section outlines three common approaches: precipitation, microwave-assisted synthesis, and sonochemical synthesis.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing CuSCN nanoparticles. It involves the reaction of a copper(I) source with a thiocyanate source in a solvent, leading to the precipitation of insoluble CuSCN.

Experimental Protocol:

A typical precipitation synthesis of porous spherical CuSCN nanoparticles involves the following steps[1]:

-

Preparation of Precursors:

-

Prepare a copper(II) acetate solution.

-

Prepare a sodium hydroxide solution.

-

Prepare a hydroxylamine hydrochloride (NH₂OH·HCl) solution, which acts as a reducing agent to convert Cu(II) to Cu(I).

-

Prepare a potassium thiocyanate (KSCN) solution.

-

A gelatin solution can be used as a capping agent to control particle size and prevent agglomeration[1].

-

-

Reaction:

-

Add the sodium hydroxide solution to the copper(II) acetate solution to precipitate copper(II) hydroxide (Cu(OH)₂).

-

Heat the Cu(OH)₂ suspension to form copper(II) oxide (CuO).

-

In a separate vessel, mix the hydroxylamine hydrochloride and potassium thiocyanate solutions.

-

Slowly add the CuO suspension to the NH₂OH·HCl/KSCN mixture with constant stirring. The reaction reduces CuO to Cu(I) ions, which then react with thiocyanate ions to form CuSCN precipitate.

-

-

Purification:

-

The resulting white precipitate of CuSCN is collected by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified CuSCN nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine powder.

-

Reaction Mechanism:

The overall chemical reaction can be summarized as follows[1]: Cu(CH₃COO)₂ + 2NaOH → Cu(OH)₂ + 2NaCH₃COO Cu(OH)₂ → CuO + H₂O 2CuO + 2NH₂OH·HCl + 2KSCN → 2CuSCN + N₂O + 3H₂O + 2KCl + 2HCl

Figure 1: Workflow for the precipitation synthesis of CuSCN nanoparticles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient route to produce CuSCN nanoparticles with uniform size distribution. The rapid and uniform heating provided by microwaves can lead to faster nucleation and growth rates.

Experimental Protocol:

A typical microwave-assisted synthesis can be adapted from procedures for other copper-based nanoparticles[2]:

-

Precursor Solution: Prepare a solution containing a copper salt (e.g., copper(II) chloride), a thiocyanate source (e.g., potassium thiocyanate), and a reducing agent (e.g., ascorbic acid) in a suitable solvent like deionized water or ethylene glycol. A stabilizing agent such as polyvinylpyrrolidone (PVP) can be added to control particle growth.

-

Microwave Irradiation: Place the precursor solution in a microwave reactor. Irradiate the solution at a specific power (e.g., 350 W) and for a controlled duration (e.g., several cycles of 30 seconds on, followed by swirling). The reaction temperature is a critical parameter to control particle size.

-

Purification and Drying: After the reaction is complete, the resulting nanoparticle suspension is cooled, and the nanoparticles are collected, washed, and dried as described in the precipitation method.

Sonochemical Synthesis

The sonochemical method utilizes high-intensity ultrasound to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can drive the chemical reactions for nanoparticle formation.

Experimental Protocol:

A general sonochemical synthesis protocol for copper-based nanoparticles can be adapted for CuSCN[3][4][5][6]:

-

Reaction Mixture: Prepare a solution containing a copper precursor (e.g., copper nitrate), a thiocyanate source (e.g., thiourea), and a solvent.

-

Ultrasonication: Immerse an ultrasonic probe into the reaction mixture or place the reaction vessel in an ultrasonic bath. Apply high-intensity ultrasound at a specific frequency (e.g., 20 kHz) and power for a designated period. The reaction is typically carried out at room temperature.

-

Product Recovery: After sonication, the synthesized nanoparticles are separated from the solution by centrifugation, washed thoroughly with deionized water and ethanol, and then dried.

Characterization of CuSCN Nanoparticles

A comprehensive characterization of the synthesized CuSCN nanoparticles is essential to understand their structural, morphological, and optical properties.

Structural Characterization

X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the synthesized nanoparticles. The diffraction pattern of CuSCN typically shows peaks corresponding to the β-phase (rhombohedral) or α-phase (orthorhombic), with the β-phase being more stable[7]. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Morphological Characterization

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, size, and shape of the nanoparticles and their agglomerates.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the direct visualization of individual nanoparticles, their size distribution, and crystal lattice fringes.

Optical Characterization

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is employed to determine the optical band gap of the CuSCN nanoparticles. CuSCN is a wide bandgap semiconductor, and its absorption edge is typically in the ultraviolet region[8]. The optical band gap (Eg) can be estimated from the Tauc plot by extrapolating the linear portion of the (αhν)² versus hν curve to the energy axis, where α is the absorption coefficient and hν is the photon energy.

Photoluminescence (PL) Spectroscopy: PL spectroscopy provides insights into the electronic properties and defect states of the nanoparticles. While specific PL data for CuSCN nanoparticles is limited, related copper-based nanomaterials exhibit emission peaks that can be attributed to band-edge emission and defect-related emissions[9]. For instance, CuSCN complexes with certain ligands have shown emissions ranging from blue to near-infrared[9].

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of CuSCN nanoparticles synthesized by various methods.

Table 1: Structural and Optical Properties of CuSCN Nanoparticles

| Synthesis Method | Precursors | Capping Agent | Average Crystallite Size (nm) | Optical Band Gap (eV) | Reference |

| Precipitation | Cu(CH₃COO)₂, NaOH, NH₂OH·HCl, KSCN | Gelatin | 0.4-0.6 µm (spheres) | - | [1] |

| In situ method | - | - | 39.46 | 3.60 (direct), 2.36 (indirect) | [10] |

Influence of Synthesis Parameters

The properties of the resulting CuSCN nanoparticles are significantly influenced by various synthesis parameters.

Figure 2: Influence of synthesis parameters on CuSCN nanoparticle properties.

Key Influences:

-

Precursor Concentration: Higher precursor concentrations generally lead to a higher nucleation rate, which can result in smaller nanoparticles.

-

Temperature: Temperature affects both the nucleation and growth kinetics. Higher temperatures can lead to larger, more crystalline nanoparticles.

-

pH: The pH of the reaction medium can influence the morphology and stability of the nanoparticles.

-

Capping Agents: Capping agents, such as gelatin or PVP, play a crucial role in controlling the size and shape of the nanoparticles by adsorbing onto the nanoparticle surface, preventing agglomeration, and potentially directing crystal growth on specific facets[11][12][13][14].

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of CuSCN nanoparticles. The precipitation, microwave-assisted, and sonochemical methods offer versatile routes for producing these materials. A thorough characterization using techniques such as XRD, SEM, TEM, UV-Vis, and PL spectroscopy is crucial for understanding the structure-property relationships. By carefully controlling the synthesis parameters, it is possible to tailor the size, morphology, and optical properties of CuSCN nanoparticles for a wide range of applications in research and development. Further investigation into the photoluminescence properties and the development of detailed protocols for microwave and sonochemical synthesis specifically for CuSCN are warranted to fully exploit the potential of this promising material.

References

- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonochemical Synthesis of Cu@Pt Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress on the Synthesis and Application of CuSCN Inorganic Hole Transport Material in Perovskite Solar Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. frontiersin.org [frontiersin.org]

Copper(I) thiocyanate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Copper(I) Thiocyanate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (CuSCN) in various organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development and materials science in the effective use and application of this compound. This document details quantitative solubility data, experimental protocols for solubility determination, and visual representations of key processes and relationships.

Introduction to this compound

This compound is a white, air-stable coordination polymer with the formula CuSCN. It is a p-type semiconductor with a wide bandgap of approximately 3.6 eV, making it transparent to visible and near-infrared light. These properties, combined with its high hole mobility, have led to its use in a variety of applications, including as a hole transport layer (HTL) in perovskite solar cells, organic light-emitting diodes (OLEDs), and as an antifouling agent in marine paints. The solution-based processing of CuSCN is critical for many of these applications, making a thorough understanding of its solubility in organic solvents paramount.

Quantitative Solubility Data

The solubility of CuSCN is generally low in common organic solvents and is significantly influenced by the coordinating ability of the solvent, temperature, and dissolution method (e.g., stirring, sonication). The following table summarizes the available quantitative solubility data for CuSCN in various organic solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mol/L) | Conditions |

| Diethyl Sulfide (DES) | (C₂H₅)₂S | 35 | ~0.288 | Stirred overnight at room temperature |

| Diethyl Sulfide (DES) | (C₂H₅)₂S | 10 | ~0.082 | Not specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 10 | ~0.082 | 2 hours of sonication at room temperature |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 30 | ~0.247 | Not specified |

| Aqueous Ammonia (NH₄OH) | NH₄OH | 10 - 15 | ~0.082 - 0.123 | Stirred for 1 hour at 50 °C |

| Dipropyl Sulfide (DPS) | (C₃H₇)₂S | 15 | ~0.123 | Stirred for 5 hours at room temperature |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 2.1 | ~0.017 | Saturated solution at room temperature |

| 1-Methyl-2-pyrrolidinone (NMP) | C₅H₉NO | 2.8 | ~0.023 | Saturated solution at room temperature |

| Qualitative Solubility | ||||

| Diethyl Ether | (C₂H₅)₂O | Soluble | - | - |

| Acetone | (CH₃)₂CO | Insoluble | - | - |

| Ethanol | C₂H₅OH | Insoluble | - | - |

| Xylene | C₈H₁₀ | Limited Solubility | - | - |

Note: Molar solubility is calculated based on the molar mass of CuSCN (121.63 g/mol ) and is approximate.

Factors Influencing Solubility

The dissolution of CuSCN in organic solvents is a complex process that is not solely dependent on solvent polarity. The ability of the solvent to coordinate with the copper(I) ion plays a crucial role in overcoming the lattice energy of the solid.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like CuSCN requires precise and consistent methodologies. The gravimetric method is a fundamental and widely used technique.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound (CuSCN) powder

-

Selected organic solvent

-

Analytical balance

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatic bath (for temperature control)

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Pre-weighed evaporation dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of CuSCN powder to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature and stir the suspension using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are disturbed. For solvents where settling is slow, a centrifuge can be used.

-

To ensure complete removal of any suspended particles, pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish.

-

-

Determination of Solute Mass:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be necessary.

-

Once the solvent is evaporated, dry the evaporation dish containing the CuSCN residue in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved CuSCN is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The volume of the solvent can be determined from the weight of the solution minus the weight of the dissolved solute, divided by the density of the solvent at the experimental temperature.

-

Solubility is then expressed as the mass of CuSCN per volume of solvent (e.g., mg/mL).

-

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Methods (e.g., UV-Vis)

For solvents in which CuSCN forms a colored complex or has a distinct UV-Vis absorption spectrum, spectroscopic methods can be employed. This involves creating a calibration curve of absorbance versus known concentrations of CuSCN in the specific solvent. A saturated solution is then prepared and filtered as in the gravimetric method, and its absorbance is measured. The concentration can then be determined from the calibration curve. This method is often faster than the gravimetric method but requires the establishment of a reliable calibration curve and is dependent on the specific spectroscopic properties of the CuSCN-solvent system.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various technologies. The data and protocols presented in this guide demonstrate that the solubility is highly dependent on the specific solvent and the experimental conditions. Solvents with coordinating sulfur or nitrogen atoms, such as dialkyl sulfides and dimethyl sulfoxide, tend to be more effective. The choice of solvent and dissolution method must be carefully considered to achieve the desired concentration and film properties for specific applications. The provided experimental workflow offers a reliable method for determining the solubility of CuSCN in novel solvent systems.

Fundamental physical properties of CuSCN

An In-depth Technical Guide to the Fundamental Physical Properties of Copper(I) Thiocyanate (CuSCN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CuSCN) is a p-type semiconductor material that has garnered significant interest in a variety of scientific and technological fields.[1] Its unique combination of properties, including a wide band gap, high transparency, and good chemical stability, makes it a compelling candidate for applications ranging from optoelectronics to catalysis.[1][2] This technical guide provides a comprehensive overview of the fundamental physical properties of CuSCN, with a focus on its crystal structure, electronic and optical characteristics, and electrical conductivity. Detailed experimental protocols for its characterization are also presented to aid researchers in their investigations of this versatile material.

Crystal Structure

This compound is known to exist in at least two polymorphic forms: the α-phase and the β-phase.[1][3] The β-phase is generally considered to be more stable.[1][4]

-

α-CuSCN : Possesses an orthorhombic crystal structure with the space group Pbca.[5][6] In this configuration, each copper ion is tetrahedrally coordinated to one nitrogen and three sulfur atoms.[6]

-

β-CuSCN : Exhibits a hexagonal (rhombohedral) crystal structure belonging to the P63mc or R3m space group.[5][7] Similar to the α-phase, the copper(I) ion is in a tetrahedral coordination environment, bonded to three sulfur atoms and one nitrogen atom.[2][7] The β-phase is the more commonly encountered and studied crystalline form of CuSCN.[8]

A summary of the lattice parameters for both phases is provided in the table below.

| Property | α-CuSCN (Orthorhombic, Pbca) | β-CuSCN (Hexagonal/Rhombohedral, P63mc/R3m) |

| Lattice Parameters | a = 6.66 Å, b = 7.22 Å, c = 11.00 Å[6] | a = b = 3.85 Å, c = 16.44 Å[7] a = b = 3.828 Å, c = 10.970 Å[3][9] |

| Crystal System | Orthorhombic[6] | Hexagonal/Trigonal[3][7] |

| Space Group | Pbca[6] | P63mc / R3m[5][7] |

Electronic and Optical Properties

CuSCN is a wide-bandgap semiconductor, a property that underpins its high optical transparency in the visible spectrum.[2][10] The nature of its bandgap, whether direct or indirect, and its precise energy value can vary depending on the crystalline phase and the method of determination (theoretical calculation vs. experimental measurement).

Electronic Band Structure

Theoretical studies have provided insights into the electronic band structure of both α- and β-CuSCN.

-

α-CuSCN is predicted to be a direct bandgap semiconductor with a calculated bandgap of approximately 2.35 eV.[5] The valence band maximum (VBM) is primarily composed of Cu 3d orbitals, while the conduction band minimum (CBM) arises from C and N 2p orbitals.[5]

-

β-CuSCN is generally considered to have an indirect bandgap.[5][11][12] Theoretical calculations place the indirect bandgap at around 2.15 eV to 2.18 eV.[5][12] The VBM is located at the Γ point and is dominated by Cu 3d states, whereas the CBM is situated at the K point and originates from antibonding molecular states of the thiocyanate ion.[5][11] Interestingly, some studies suggest that the indirect bandgap of β-CuSCN can transition to a direct bandgap at elevated temperatures.[5]

Optical Properties

The wide bandgap of CuSCN results in high optical transparency across the visible and near-infrared regions, making it suitable for applications in transparent electronics and as a window layer in solar cells.[2][10]

Experimental values for the optical band gap of CuSCN thin films typically range from 3.6 eV to 3.9 eV.[13][14][15] This discrepancy between theoretical and experimental values is common and can be attributed to factors such as quantum confinement effects in nanocrystalline films and the specific experimental conditions.[13] The refractive index of CuSCN has been reported to be in the range of 1.09 to 3.09.[14]

The photoluminescence of CuSCN can be tuned by coordination with other ligands, with emissions reported from the blue to the near-infrared range.[16][17]

A summary of the electronic and optical properties is presented below.

| Property | Value | Phase/Condition |

| Electronic Bandgap (Theoretical) | ~2.35 eV (Direct)[5] | α-CuSCN |

| ~2.15 eV (Indirect)[5] | β-CuSCN | |

| Optical Bandgap (Experimental) | 3.6 - 3.9 eV[13][14][15] | Thin Films |

| Refractive Index | 1.09 - 3.09[14] | Thin Films |

| Work Function | ~5.3 eV[2] | |

| Lattice Thermal Conductivity (RT) | In-plane: 2.39 W/mK, Out-of-plane: 4.51 W/mK[12] | β-CuSCN |

Electrical Properties

CuSCN is intrinsically a p-type semiconductor, a characteristic attributed to copper vacancies.[11][18] Its electrical conductivity and hole mobility are crucial parameters for its application in electronic devices.

The electrical conductivity of CuSCN can vary significantly depending on the preparation method and any subsequent treatments. Reported values for conductivity range from 10⁻³ to 10⁻² S/cm, and can be as high as 62.96 S/m for annealed thin films.[2][19] Doping with elements like yttrium has been shown to improve the electrical conductivity, with values reaching up to 764 S/cm⁻¹.[20]

The hole mobility of CuSCN is another key performance metric. Values typically range from 0.01 to 0.1 cm²/V·s.[1][8] However, significantly higher mobilities, up to 2.28 cm²/(V·s), have been achieved through lithium doping.[15]

| Property | Value | Condition |

| Electrical Conductivity | 10⁻³ - 10⁻² S/cm[2] | Undoped |

| 62.96 S/m[19] | Annealed Thin Film | |

| up to 764 S/cm⁻¹[20] | Yttrium-doped | |

| Hole Mobility | 0.01 - 0.1 cm²/V·s[1][8] | Undoped |

| up to 2.28 cm²/(V·s)[15] | Lithium-doped |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of CuSCN are provided below. These protocols are based on procedures reported in the scientific literature.

Synthesis of CuSCN Thin Films by Spin Coating

This protocol describes a common solution-based method for depositing CuSCN thin films.

Materials:

-

This compound (CuSCN) powder

-

Diethyl sulfide

-

Substrates (e.g., ITO-coated glass, quartz)

-

Organic solvents for substrate cleaning (e.g., deionized water, ethanol, isopropanol)

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in deionized water, ethanol, and isopropanol. Dry the substrates with a stream of nitrogen gas.

-

Precursor Solution Preparation: Dissolve CuSCN powder in diethyl sulfide to form the precursor solution. A typical concentration is around 70 mg/mL, though this can be varied to control film thickness.

-

Spin Coating: Dispense the CuSCN precursor solution onto the cleaned substrate. Spin coat at a specific speed (e.g., 5000 rpm) for a set duration (e.g., 30 seconds) to achieve a uniform film.[20]

-

Annealing: Transfer the coated substrates to a hotplate and anneal at a specific temperature (e.g., 80-100 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve film crystallinity.[19][20]

Characterization Techniques

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized CuSCN.

Instrument:

-

A standard powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

-

Mount the CuSCN sample (powder or thin film) on the sample holder.

-

Set the 2θ scan range, typically from 10° to 80°.

-

Perform the XRD scan.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for α- and β-CuSCN (e.g., JCPDS card no. 29-0581 for β-CuSCN).[8] The crystallite size can be estimated from the peak broadening using the Debye-Scherrer equation.[13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the optical properties, such as absorbance, transmittance, and the optical bandgap.

Instrument:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

For thin film analysis, use a clean, uncoated substrate as a reference.

-

Record the absorbance or transmittance spectrum of the CuSCN thin film over a wavelength range of approximately 300 to 1100 nm.[8]

-

The optical bandgap (Eg) can be determined from the absorption data using a Tauc plot, where (αhν)² is plotted against photon energy (hν) for a direct bandgap material, and (αhν)¹ᐟ² is plotted against hν for an indirect bandgap material. The bandgap is obtained by extrapolating the linear portion of the curve to the energy axis.

Hall Effect Measurement

Hall effect measurements are used to determine the carrier type (p-type or n-type), carrier concentration, and mobility of the CuSCN sample.

Instrument:

-

A Hall effect measurement system with a four-point probe configuration in the van der Pauw geometry.

Procedure:

-

Prepare a thin film sample of CuSCN with four electrical contacts at the corners.

-

Pass a constant current through two adjacent contacts and measure the voltage across the other two contacts.

-

Apply a magnetic field perpendicular to the sample surface and measure the Hall voltage, which develops across the contacts perpendicular to the current flow.

-

From the measured voltages, current, magnetic field strength, and sample dimensions, the Hall coefficient, carrier concentration, and mobility can be calculated.[21]

Visualizations

Experimental Workflow for CuSCN Thin Film Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of CuSCN thin films.

Logical Relationship of CuSCN Properties and Applications

References

- 1. Progress on the Synthesis and Application of CuSCN Inorganic Hole Transport Material in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cuprous thiocyanate | 1111-67-7 [chemicalbook.com]

- 3. Electronic Structure and Surface Properties of Copper Thiocyanate: A Promising Hole Transport Material for Organic Photovoltaic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Theoretical Study of Abnormal Thermal Expansion of CuSCN and Effect on Electronic Structure [frontiersin.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Thermally deposited copper( i ) thiocyanate thin film: an efficient and sustainable approach for the hole transport layer in perovskite solar cells - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00034J [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Improved electrical properties of cuprous thiocyanate by lithium doping and its application in perovskite solar cells [wulixb.iphy.ac.cn]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. Chlorine-Infused Wide-Band Gap p-CuSCN/n-GaN Heterojunction Ultraviolet-Light Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of Copper(I) Thiocyanate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and properties of Copper(I) Thiocyanate coordination complexes with a focus on their applications in materials science and drug development.

The field of coordination chemistry continues to be a fertile ground for the discovery of novel materials with tailored properties. Among these, this compound (CuSCN) has emerged as a versatile building block for the construction of a diverse array of coordination polymers. Its ability to form stable complexes with a variety of ligands, coupled with the unique electronic and photophysical properties of the resulting materials, has garnered significant interest from researchers in materials science, particularly in the development of semiconductors and luminescent materials. This technical guide provides a comprehensive overview of the coordination chemistry of CuSCN, detailing experimental protocols, summarizing key quantitative data, and illustrating fundamental principles through logical diagrams.

Structural Diversity of CuSCN Coordination Polymers

This compound, in its native state, is a coordination polymer with a three-dimensional network structure. The introduction of ligands (L) disrupts this network, leading to the formation of complexes with varying dimensionalities, from discrete monomers (0D) to one-dimensional (1D) chains and ladders, two-dimensional (2D) sheets, and even novel three-dimensional (3D) frameworks. The final architecture of the CuSCN-L complex is dictated by a combination of factors, including the stoichiometry of the reactants, the steric and electronic properties of the ligand, and the reaction conditions.

The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or sulfur atom, or by bridging two metal centers. This versatility in coordination modes, with up to 13 different bridging possibilities, contributes significantly to the structural richness of CuSCN chemistry.

Caption: Factors influencing the final structure of CuSCN coordination polymers.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of CuSCN coordination complexes, providing a basis for comparison and for understanding structure-property relationships.

Table 1: Luminescence Properties of Selected CuSCN-Ligand Complexes

| Ligand (L) | Stoichiometry (CuSCN:L) | Emission λmax (nm) | Quantum Yield (%) | Lifetime (μs) | Reference |

| 3-Chloropyridine | 1:1 | 529 | - | - | [1](--INVALID-LINK--) |

| 3-Bromopyridine | 1:1 | 524 | - | - | [1](--INVALID-LINK--) |

| 2-Ethylpyridine | 1:1 | 480 | - | - | [1](--INVALID-LINK--) |

| 4-Ethylpyridine | 1:2 | 510 | - | - | [1](--INVALID-LINK--) |

| Tris(2-pyridyl)phosphine oxide | 1:1 (monomer) | 610 | 2 | - | [2](--INVALID-LINK--) |

| Tris(2-pyridyl)phosphine | n:n (polymer) | 530 | 8-20 | - | [2](--INVALID-LINK--) |

Table 2: Selected Crystallographic and Spectroscopic Data

| Complex | Cu-N (Å) | Cu-S (Å) | ν(C≡N) (cm⁻¹) | Reference |

| [Cu(NCS)(L¹)(PPh₃)] (C₁ₙ) | 2.031(3) | - | 2101 | (--INVALID-LINK--) |

| [Cu(SCN)(L¹)(PPh₃)] (C₁ₛ) | - | 2.348(1) | 2115 | (--INVALID-LINK--) |

| [Cu(NCS)(L²)(PPh₃)] (C₂ₙ) | 2.029(2) | - | 2100 | (--INVALID-LINK--) |

| [Cu(μ₂,κ²-SCN)dppb]₂ | 1.956(3) | 2.441(1) | 2108 | (--INVALID-LINK--) |

L¹ = ortho-pyridinyl carbohydrazone with a thiophene ring; L² = ortho-pyridinyl carbohydrazone with a furyl ring; dppb = 1,2-bis(diphenylphosphino)benzene

Table 3: Thermal Decomposition Data

| Complex | Ligand Loss Temperature (°C) | Decomposition Product | Reference |

| CuSCN(N-methylmorpholine) | 95 - 130 | CuSCN | (--INVALID-LINK--) |

| CuSCN(piperidine)₂ | 35 - 60 | CuSCN | (--INVALID-LINK--) |

| CuSCN(2-ethylpyridine) | 55 - 75 | CuSCN | (--INVALID-LINK--) |

| [Cu₂(SCN)₂(pyz)]∞ | > 250 | - | (--INVALID-LINK--) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of CuSCN coordination complexes, compiled from various sources.

General Synthesis of CuSCN-Amine Complexes

A general and straightforward method for the synthesis of CuSCN-amine complexes involves the direct reaction of solid CuSCN with the neat amine ligand or a solution of the ligand.[1]

Materials:

-

This compound (CuSCN)

-

Amine ligand (e.g., substituted pyridine, aliphatic amine)

-

Solvent (optional, e.g., acetonitrile, ethanol)

Procedure:

-

In a clean vial, add a known quantity of solid CuSCN.

-

Add the amine ligand in the desired stoichiometric ratio. If the ligand is a solid, dissolve it in a minimal amount of an appropriate solvent.

-

Stir the mixture at room temperature for a specified period (typically several hours to a few days).

-

If a precipitate forms, collect the solid product by filtration.

-

Wash the product with a suitable solvent (e.g., diethyl ether) to remove any unreacted ligand.

-

Dry the product under vacuum.

Crystal Growth: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the complex, or by layering a solution of the complex with a less-polar solvent in which the complex is insoluble.

Synthesis of [Cu(μ₂,κ²-SCN)dppb]₂

This protocol describes the synthesis of a phosphine-ligated CuSCN complex.

Materials:

-

This compound (CuSCN)

-

1,2-bis(diphenylphosphino)benzene (dppb)

-

Dichloromethane

Procedure:

-

Combine CuSCN (21.5 mg, 0.176 mmol) and dppb (80 mg, 0.179 mmol) in a reaction flask.

-

Add dichloromethane and stir the mixture.

-

Allow for slow evaporation of the dichloromethane solution at room temperature.

-

Pale yellow crystalline material will form.

-

Collect the crystals (yield: 55 mg, 54%).

Characterization Techniques

Single-Crystal X-ray Diffraction: The definitive method for determining the three-dimensional structure of these coordination complexes. Data collection is typically performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is then solved and refined using specialized software packages.

Infrared (IR) Spectroscopy: A crucial technique for probing the coordination mode of the thiocyanate ligand. The frequency of the C≡N stretching vibration (ν(C≡N)) is particularly informative. Generally, N-bound thiocyanate exhibits a ν(C≡N) band at a lower frequency compared to S-bound or bridging thiocyanate.

Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the complexes and to confirm the stoichiometry by measuring the weight loss corresponding to the release of the organic ligands upon heating.

Photoluminescence Spectroscopy: Used to investigate the emissive properties of the complexes, including the determination of excitation and emission wavelengths, quantum yields, and excited-state lifetimes.

Caption: General workflow for the synthesis and characterization of CuSCN complexes.

Applications and Future Outlook

The unique structural and photophysical properties of CuSCN coordination polymers make them promising candidates for a range of applications. Their semiconducting nature has led to their investigation as hole-transport layers in solar cells. The strong luminescence of many of these complexes suggests potential applications in organic light-emitting diodes (OLEDs) and sensors.

The ability to tune the dimensionality and, consequently, the electronic and optical properties of these materials through judicious ligand design opens up exciting avenues for the rational design of functional materials. Future research in this area will likely focus on the synthesis of new complexes with enhanced properties, the exploration of their applications in catalysis and drug delivery, and the development of a deeper understanding of the fundamental structure-property relationships that govern their behavior. The continued exploration of the coordination chemistry of this compound is poised to yield a new generation of advanced materials with significant technological impact.

References

The Dawn of a Transparent Conductor: Unveiling the Semiconducting Soul of Copper(I) Thiocyanate

A Technical Guide on the Foundational Discovery and Core Properties of a P-Type Semiconductor

For decades, copper(I) thiocyanate (CuSCN) was a known chemical compound, but its latent potential as a semiconductor remained largely unexplored. This whitepaper delves into the pivotal discovery of its semiconducting properties, tracing the scientific journey that transformed this simple inorganic salt into a material of significant interest for modern electronics. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the fundamental principles and experimental underpinnings of this transparent p-type semiconductor.

The Genesis of a Semiconductor: A Historical Perspective

The recognition of this compound as a semiconductor is not a singular event but rather a culmination of research spanning several years. While early literature on transparent conducting materials dates back to the work of Karl Bädeker in 1907 on cadmium oxide, the specific investigation into the electrical properties of CuSCN gained momentum much later.

A pivotal moment in the history of CuSCN's semiconducting properties can be attributed to the work of K. Tennakone and his research group. In a foundational 1987 study, they reported on the "Semiconducting and Photoelectrochemical Properties of n- and p-Type β-CuCNS"[1]. This seminal work demonstrated that the conductivity of β-CuSCN could be intentionally tuned to exhibit either p-type or n-type behavior by controlling the stoichiometry—an excess of thiocyanate (CNS) or copper (Cu), respectively. This discovery laid the groundwork for understanding and harnessing the semiconducting nature of CuSCN.

Subsequent research by Tennakone and others focused on leveraging these properties, particularly in the context of dye-sensitized solar cells, where CuSCN's transparency and hole-conducting ability proved advantageous[2][3]. These early investigations were instrumental in establishing CuSCN as a viable p-type semiconductor.

Core Semiconducting Properties: A Quantitative Overview

The semiconducting nature of this compound is defined by a set of key physical and electronic parameters. These properties, which have been refined over years of research, are summarized in the table below.

| Property | Symbol | Typical Value(s) | Notes |

| Crystal Structure | - | β-phase (rhombohedral), α-phase (orthorhombic) | The β-phase is more stable and commonly studied. |

| Bandgap Energy | Eg | 3.6 - 3.9 eV | This wide bandgap allows for high optical transparency in the visible spectrum. |

| Conduction Type | - | p-type (hole conductor) | Intrinsic p-type behavior is attributed to copper vacancies. |

| Hole Mobility | µh | 0.01 - 0.1 cm2V-1s-1 | Can be influenced by deposition method and doping. |

| Electrical Conductivity | σ | 10-5 - 10-3 S/cm | Can be enhanced through doping with agents like halogens or (SCN)2.[2] |

| Work Function | Φ | 5.0 - 5.4 eV | A deep work function makes it suitable for hole injection/extraction in various devices. |

Experimental Protocols for Core Characterization

The determination of CuSCN's semiconducting properties relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments used in its initial and ongoing characterization.

Synthesis of this compound Thin Films

A common method for preparing CuSCN thin films for characterization is through a solution-based approach, often involving spin coating.

Objective: To deposit a uniform thin film of CuSCN on a substrate for subsequent analysis.

Materials:

-

This compound (CuSCN) powder

-

Diethyl sulfide or other suitable solvent

-

Substrate (e.g., glass, FTO-coated glass)

-

Argon or nitrogen gas

Procedure:

-

Prepare a saturated solution of CuSCN in diethyl sulfide under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

-

Clean the substrate thoroughly using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrate with a stream of inert gas.

-

Place the substrate on a spin coater and dispense the CuSCN solution onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 30-60 seconds) to achieve the desired film thickness.

-

Anneal the coated substrate on a hotplate at a specific temperature (e.g., 100-150 °C) for a set time (e.g., 10-15 minutes) to remove residual solvent and improve film quality.

Structural Characterization: X-ray Diffraction (XRD)

XRD is crucial for identifying the crystal structure and phase purity of the synthesized CuSCN.

Objective: To determine the crystal phase (α or β) and orientation of the CuSCN thin film.

Instrumentation: X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

-

Mount the CuSCN-coated substrate in the XRD sample holder.

-

Set the 2θ scan range, typically from 10° to 80°.

-

Initiate the XRD scan.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for α-CuSCN and β-CuSCN from a crystallographic database (e.g., JCPDS).

Electrical Characterization: Hall Effect Measurement

The Hall effect measurement is a fundamental technique to determine the carrier type (p- or n-type), carrier concentration, and mobility.

Objective: To quantify the key electrical transport properties of the CuSCN film.

Instrumentation: Hall effect measurement system with a constant current source, a voltmeter, and a magnetic field source.

Procedure:

-

Fabricate a Hall bar or van der Pauw geometry sample from the CuSCN film.

-

Pass a constant current (I) through two contacts of the sample.

-

Measure the voltage (V) across the other two contacts without a magnetic field.

-

Apply a known magnetic field (B) perpendicular to the sample surface.

-

Measure the Hall voltage (VH) that develops across the transverse contacts.

-

Calculate the Hall coefficient (RH), carrier concentration (p or n), and Hall mobility (µH) using the following relationships:

-

RH = (VH * t) / (I * B), where t is the film thickness.

-